molecular formula C11H12N2 B183226 5,6,7,8-TETRAHYDRO-1H-PYRIDO[2,3-B]INDOLE CAS No. 7076-11-1

5,6,7,8-TETRAHYDRO-1H-PYRIDO[2,3-B]INDOLE

Cat. No.: B183226
CAS No.: 7076-11-1
M. Wt: 172.23 g/mol
InChI Key: XHIYUWFLVSLVBJ-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a fused pyridine and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-TETRAHYDRO-1H-PYRIDO[2,3-B]INDOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with aldehydes or ketones in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole and quinoline derivatives, which can have distinct chemical and biological properties .

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-TETRAHYDRO-1H-PYRIDO[2,3-B]INDOLE involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 6,7,8,9-Tetrahydro-2-methyl-5H-pyrido[3,2-b]indole
  • 5H-Pyrido[3,2-b]indole
  • 5,6,7,8-Tetrahydro-9H-pyrido[2,3-b]indole

Comparison: Compared to its analogs, 5,6,7,8-TETRAHYDRO-1H-PYRIDO[2,3-B]INDOLE is unique due to its specific substitution pattern and ring structure. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h3,5,7H,1-2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIYUWFLVSLVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355726
Record name 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7076-11-1
Record name 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H,9H-pyrido[2,3-b]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-TETRAHYDRO-1H-PYRIDO[2,3-B]INDOLE
Reactant of Route 2
5,6,7,8-TETRAHYDRO-1H-PYRIDO[2,3-B]INDOLE
Reactant of Route 3
5,6,7,8-TETRAHYDRO-1H-PYRIDO[2,3-B]INDOLE
Reactant of Route 4
5,6,7,8-TETRAHYDRO-1H-PYRIDO[2,3-B]INDOLE
Reactant of Route 5
5,6,7,8-TETRAHYDRO-1H-PYRIDO[2,3-B]INDOLE
Reactant of Route 6
5,6,7,8-TETRAHYDRO-1H-PYRIDO[2,3-B]INDOLE

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